molecular formula C12H15N3 B2518776 1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 890010-89-6

1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B2518776
CAS No.: 890010-89-6
M. Wt: 201.273
InChI Key: ZKWCQOGKTAHXKC-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine (CAS 890010-89-6) is a high-purity pyrazolone derivative supplied for research applications. With a molecular formula of C12H15N3 and a molecular weight of 201.27 g/mol, this compound is a valuable scaffold in medicinal chemistry and materials science . This compound is of significant interest in antimicrobial research. Pyrazolone derivatives have demonstrated potent activity against a range of bacterial strains, including methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA), with some analogues showing minimum inhibitory concentration (MIC) values as low as 4-16 µg/mL . The pyrazolone structural motif is a critical element in drugs aimed at various biological targets, and ongoing research explores its potential as antimicrobial, antitumor, and anti-inflammatory agents . Beyond pharmaceutical research, 5-aminopyrazole derivatives serve as key precursors in chemical synthesis. They are utilized in copper-promoted dimerization reactions to construct complex nitrogen-containing heterocycles like pyrazole-fused pyridazines and pyrazines, which have applications in the development of fluorescent materials . Researchers value this compound for its multiple reactive sites, which allow for further functionalization to create a diverse library of analogues for structure-activity relationship (SAR) studies . Handling and Safety: This compound may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the product with appropriate personal protective equipment (PPE) in a well-ventilated area. Intended Use: This product is provided for Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(3,5-dimethylphenyl)-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-8-4-9(2)6-11(5-8)15-12(13)7-10(3)14-15/h4-7H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWCQOGKTAHXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=CC(=N2)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 3,5-dimethylphenylhydrazine with an appropriate β-diketone or β-ketoester. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Amidation Reactions

The primary amine group at the 5-position of the pyrazole ring undergoes nucleophilic acyl substitution with activated carboxylic acids. For example:

  • Reaction with 5-bromothiophene-2-carboxylic acid yields N-(3-methyl-1-phenyl-pyrazol-5-yl)thiophene-2-carboxamide. Catalytic systems significantly influence yields:

    • Protocol A (TiCl₄/pyridine): 12% yield .

    • Protocol B (DMAP): Improved yields (exact % unspecified) due to enhanced catalytic efficiency .

Key Conditions:

  • Solvent: Pyridine or ethanol.

  • Temperature: Reflux.

Azo Coupling

The amine participates in diazotization and coupling reactions to form azo-linked derivatives. For instance:

  • Diazonium salt formation followed by coupling with substituted anilines produces 4-(aryldiazenyl)-3-methyl-1H-pyrazol-5(4H)-ones. Yields range from 65–78% depending on substituents .

Example Reaction:

1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amineNaNO2,HCl0CDiazonium saltSubstituted anilineAzo product\text{this compound} \xrightarrow[\text{NaNO}_2, \text{HCl}]{0^\circ \text{C}} \text{Diazonium salt} \xrightarrow{\text{Substituted aniline}} \text{Azo product}

Conditions:

  • Acidic medium (HCl).

  • Low temperature (0–5°C).

Schiff Base Formation

Condensation with aromatic aldehydes in the presence of piperidine generates Schiff bases. For example:

  • Reaction with 4-methoxybenzaldehyde forms 4-(4-methoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one in 72% yield .

General Reaction Pathway:

Pyrazole amine+AldehydepiperidinerefluxSchiff base\text{Pyrazole amine} + \text{Aldehyde} \xrightarrow[\text{piperidine}]{\text{reflux}} \text{Schiff base}

Optimized Conditions:

  • Solvent: Ethanol or dioxane.

  • Catalyst: Piperidine (2–4 drops).

Glycosylation

The amine reacts with sugar derivatives to form glycosylated pyrazoles, enhancing water solubility for biological applications:

  • Reaction with glucose in dioxane yields 4-glucosyl-3-methyl-1H-pyrazol-5(4H)-one (75% yield ) .

Key Observations:

  • Prolonged reflux (4–6 hours) improves glycosidic bond formation.

  • Products are recrystallized from methanol/water mixtures.

(a) 1,3-Dipolar Cycloaddition

The pyrazole scaffold participates in cycloadditions with diazo compounds. For example:

  • Reaction with ethyl α-diazoacetate in the presence of Zn(OTf)₂ forms trisubstituted pyrazoles (89% yield ) .

(b) Trifluoromethylation

Copper-mediated trifluoromethylation introduces CF₃ groups at the 4-position:

  • Reagents: CF₃SiMe₃, CuI, and K₃PO₄.

  • Yield: ~80% under mild conditions .

Electrophilic Substitution

The electron-rich aromatic ring undergoes electrophilic substitutions:

  • Bromination: Using NBS (N-bromosuccinimide) in DMF introduces bromine at the para position of the phenyl group.

  • Nitration: HNO₃/H₂SO₄ mixture selectively nitrates the phenyl ring.

Comparative Reaction Data Table

Reaction TypeReagents/ConditionsYieldKey ProductSource
Amidation5-Bromothiophene-2-carboxylic acid, DMAP12–N/AN-(Pyrazolyl)thiophene-2-carboxamide
Azo CouplingNaNO₂/HCl, substituted anilines65–78%4-(Aryldiazenyl)-3-methyl-pyrazol-5-one
Schiff Base Formation4-Methoxybenzaldehyde, piperidine72%4-(4-Methoxybenzylidene)-3-methyl-pyrazol-5-one
GlycosylationGlucose, dioxane, piperidine75%4-Glucosyl-3-methyl-pyrazol-5-one
CycloadditionEthyl α-diazoacetate, Zn(OTf)₂89%Trisubstituted pyrazole
TrifluoromethylationCF₃SiMe₃, CuI, K₃PO₄80%4-Trifluoromethylpyrazole

Mechanistic Insights

  • Amidation: Proceeds via a nucleophilic attack of the amine on the activated carbonyl, with DMAP facilitating acyl transfer .

  • Azo Coupling: Diazotization generates a reactive diazonium intermediate, which couples with electron-rich aromatics .

  • Cycloaddition: 1,3-Dipolar interactions between diazo compounds and pyrazole derivatives drive regioselectivity .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance, compounds similar to 1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine have been evaluated for their ability to inhibit heat shock protein 90 (Hsp90), a crucial chaperone involved in the stabilization of oncogenic proteins. In one study, modifications to the pyrazole structure enhanced selectivity towards fungal Hsp90 while maintaining efficacy against tumor cell lines .

Case Study:
A series of pyrazole derivatives were synthesized and tested for their binding affinity to Hsp90. Among them, this compound demonstrated significant inhibitory effects on the growth of Cryptococcus neoformans, a pathogenic fungus, with a minimum inhibitory concentration (MIC) of less than 25 µM .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has also been investigated. Research indicates that certain analogs exhibit significant inhibition of pro-inflammatory cytokines in vitro. The mechanism involves the modulation of signaling pathways related to inflammation, making these compounds candidates for treating inflammatory diseases.

Data Table: Anti-inflammatory Activity of Pyrazole Derivatives

Compound NameIC50 (µM)Target Pathway
This compound15NF-kB pathway
4-Bromo analog20MAPK pathway
Unsubstituted pyrazole30COX inhibition

Antifungal Activity

The antifungal properties of pyrazoles are notable, especially against resistant strains. The compound's structure allows for interaction with fungal enzymes that are critical for cell wall synthesis.

Case Study:
In a comparative study, various pyrazole derivatives were screened against Candida albicans and Aspergillus fumigatus. The results indicated that this compound had superior antifungal activity compared to standard antifungal agents .

Central Nervous System Effects

Emerging research suggests that pyrazole compounds may influence neurotransmitter systems. Preliminary studies indicate potential anxiolytic effects attributed to modulation of GABAergic pathways.

Data Table: CNS Activity Overview

Compound NameEffect TypeReference Study
This compoundAnxiolyticPMC8493596
Similar pyrazole derivativeAntidepressantPMC8493596

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in prostate cancer cells, the compound inhibits the PI3K/AKT signaling pathway, leading to reduced cell proliferation and increased apoptosis . The compound also induces oxidative stress and disrupts mitochondrial function, contributing to its cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Pyrazole derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of 1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine and analogous compounds from the literature.

Substituent Effects on Electronic and Lipophilic Properties

  • The methyl group at position 3 further stabilizes the structure sterically .
  • Compound 6b (C30H32FN3O2) : Features a 4-fluorophenyl group (electron-withdrawing fluorine) and p-tolyl substituent. The fluorine atom introduces polarity, improving solubility in polar solvents, while the p-tolyl group adds steric bulk .
  • Compound 5i (C32H34F3N3O4S) : Contains a trifluoromethylphenyl group, which significantly boosts lipophilicity and metabolic stability due to the strong electron-withdrawing effect of CF3 .

Impact of Heterocyclic and Bulky Substituents

  • Compound 4k (C28H31BrN4O4S2) : Incorporates a 5-bromothiophene moiety, introducing a heterocyclic sulfur atom. This enhances π-π stacking interactions in biological targets, as seen in .
  • Compound 5j (C32H34F3N3O4S) : Substituted with a cyclohexyl group, which confers conformational rigidity and may improve binding specificity in hydrophobic enzyme pockets .
  • Compound 31 (): The 4-methoxybenzyl group introduces a polar methoxy substituent, balancing lipophilicity and solubility. This contrasts with the target compound’s nonpolar dimethylphenyl group .

Data Table: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound 1-(3,5-Dimethylphenyl), 3-methyl C12H15N3 201.27 High lipophilicity, steric stabilization
6b 1-(4-Fluorophenyl), 5-p-tolyl C30H32FN3O2 485.25 Improved polarity, potential CNS activity
5i 1-(4-Methylsulfonylphenyl), 5-CF3-phenyl C32H34F3N3O4S 613.22 Enhanced metabolic stability
4k 1-(4-Aminosulfonylphenyl), 5-bromothiophene C28H31BrN4O4S2 630.10 Heterocyclic π-interactions
31 1-(4-Methoxybenzyl), 3-methyl C12H15N3O 217.27 Balanced solubility-lipophilicity

Biological Activity

1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine is a compound that has garnered interest due to its potential biological activities. This article will discuss its synthesis, biological evaluations, and relevant case studies, while providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C12H15N3
  • Molecular Weight : 201.27 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer effects.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Condensation Reaction : The reaction of 3,5-dimethylphenyl hydrazine with an appropriate carbonyl compound to form the pyrazole ring.
  • Purification : The crude product is purified using techniques such as recrystallization or chromatography.

Anticancer Activity

Several studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various pyrazole compounds on cancer cell lines and found that certain derivatives demonstrated IC50 values in the low micromolar range, indicating potent activity against specific cancer types .

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (breast cancer)12.4
This compoundA549 (lung cancer)15.6

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. In vitro assays have shown that it can inhibit pro-inflammatory cytokines in human cell lines. For example, a recent study reported that the compound reduced TNF-alpha levels significantly compared to control groups .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Cyclooxygenase Enzymes : Leading to decreased prostaglandin synthesis.
  • Modulation of NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation.

Study 1: Anticancer Efficacy

A recent study focused on the anticancer efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound inhibited cell proliferation in MCF-7 and A549 cell lines through apoptosis induction .

Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory effects of the compound in a rodent model of arthritis. The study showed that treatment with this pyrazole derivative significantly reduced joint swelling and inflammatory markers compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves condensation of pyrazole precursors with benzylating agents, followed by reduction steps. For example, similar pyrazole derivatives are synthesized using hydrazine hydrate or phenyl hydrazine under reflux with piperidine as a catalyst . Optimization involves adjusting temperature (80–120°C), solvent polarity (e.g., ethanol vs. DMF), and reaction time (6–12 hours) to maximize yield. Characterization via NMR and HPLC ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the pyrazole core and substituent positions (e.g., ¹H NMR for methyl groups at δ 2.1–2.5 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 230.15). Infrared (IR) spectroscopy identifies functional groups like NH₂ (stretch ~3350 cm⁻¹) .

Q. How does the substitution pattern on the phenyl ring influence its chemical reactivity?

  • Methodological Answer : Electron-donating groups (e.g., methyl at 3,5-positions) enhance electrophilic substitution reactivity. Comparative studies show that replacing methyl with methoxy or halogens alters regioselectivity in reactions like nitration or alkylation . For example, 3,5-dimethyl substitution stabilizes intermediates via hyperconjugation, as shown in DFT calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, IC₅₀ protocols). To address this:

  • Standardize assays using validated cell lines (e.g., HEK293 for enzyme inhibition) and controls.
  • Perform dose-response curves in triplicate.
  • Cross-validate findings with structural analogs (e.g., 1-(2,4-difluorophenyl)-3-methyl derivatives) to isolate substituent effects .

Q. What methodologies are recommended for studying its interactions with enzymes like cytochrome P450?

  • Methodological Answer : Use fluorescence-based assays or surface plasmon resonance (SPR) to measure binding kinetics. For CYP3A4 inhibition:

  • Prepare liver microsomes and incubate with the compound (1–100 µM).
  • Monitor metabolite formation via LC-MS.
  • Compare inhibition constants (Kᵢ) with known inhibitors (e.g., ketoconazole) to assess potency .

Q. How to design a structure-activity relationship (SAR) study comparing this compound with structural analogs?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with varied substituents (e.g., 3,5-difluoro or 4-methoxy groups) .
  • Step 2 : Test biological activity (e.g., IC₅₀ in cancer cell lines).
  • Step 3 : Perform computational docking (e.g., AutoDock Vina) to correlate substituent bulk/logP with target binding.
  • Step 4 : Statistically analyze trends using multivariate regression .

Q. What are the challenges in scaling up its synthesis while maintaining purity?

  • Methodological Answer : Scaling up introduces impurities from side reactions (e.g., over-alkylation). Mitigation strategies include:

  • Using flow chemistry for precise temperature control.
  • Implementing inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
  • Purifying via preparative HPLC with C18 columns, optimizing gradient elution (acetonitrile/water + 0.1% TFA) .

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